molecular formula C6H13Cl B166627 1-Chloro-2-methylpentane CAS No. 128399-28-0

1-Chloro-2-methylpentane

Cat. No. B166627
M. Wt: 120.62 g/mol
InChI Key: SLBTUZZYJLBZQV-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 .


Synthesis Analysis

The synthesis of 1-Chloro-2-methylpentane can be achieved through the monochlorination of 2-methylpentane . The reaction follows a radical chain mechanism, where the chlorine radical abstracts a hydrogen atom from 2-methylpentane, leading to the formation of 1-Chloro-2-methylpentane .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methylpentane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .


Chemical Reactions Analysis

1-Chloro-2-methylpentane can undergo various reactions due to the presence of the chlorine atom. For instance, it can participate in elimination reactions to form alkenes . The specific products of these reactions depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

1-Chloro-2-methylpentane is a clear liquid . It has a boiling point of 120°C and a specific gravity of 0.88 at 20°C .

Scientific Research Applications

  • Electron Capture in Organic Halides : A study by Bertin and Hamill (1964) investigated the electron capture processes in organic halides, including chloromethane derivatives, in hydrocarbon rigid matrices. This research is significant for understanding electron interactions in organic compounds, which is crucial in fields like organic electronics and materials science (Bertin & Hamill, 1964).

  • Conformational Analysis : Crowder and Jaiswal (1983) conducted a conformational analysis of 2-chloro-4-methylpentane, which relates closely to 1-Chloro-2-methylpentane. Their work on the IR spectra and normal coordinate calculations provides insights into the structural dynamics of such molecules, important for drug design and molecular modeling (Crowder & Jaiswal, 1983).

  • Selective Extraction and Separation : Gawali and Shinde (1974) explored the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III), a process that can be related to the extraction capabilities of similar compounds like 1-Chloro-2-methylpentane. This kind of research is vital for developing efficient methods for metal extraction and purification (Gawali & Shinde, 1974).

  • Thermal and Structural Properties : Buhrmester et al. (2006) studied the thermal analysis, powder diffraction, and spectroscopic investigation of 1‐chloro‐2,2‐dimethylpropane, which shares structural similarities with 1-Chloro-2-methylpentane. Their findings contribute to our understanding of the physical behavior of such compounds under different conditions, which is crucial for material science and engineering applications (Buhrmester et al., 2006).

  • Chemical Synthesis and Characterization : Corradi et al. (1995) reported on the synthesis, thermal, and electrical characterization of a system structurally related to 1-Chloro-2-methylpentane. Such studies are fundamental in the development of new materials with potential applications in electronics and nanotechnology (Corradi et al., 1995).

  • Conformer Equilibria Studies : Hoffmann et al. (1999) researched the conformer equilibria in 2,4‐Disubstituted Pentane Derivatives, which includes molecules similar to 1-Chloro-2-methylpentane. Understanding conformer equilibria is important in areas like stereochemistry and pharmaceuticals (Hoffmann et al., 1999).

Safety And Hazards

1-Chloro-2-methylpentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the central nervous system being a potential target .

properties

IUPAC Name

1-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBTUZZYJLBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335907
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methylpentane

CAS RN

14753-05-0, 128399-28-0
Record name 1-Chloro-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Castello, G D'Amato - Journal of Chromatography A, 1986 - Elsevier
Polar and non-polar liquid stationary phases (Apiezon L, tricresyl phosphate and Carbowax 20M) were used for the analysis of C 5 –C 8 linear and branched-chain alkyl chlorides. …
Number of citations: 9 www.sciencedirect.com
T Ichikawa, H Yoshida - The Journal of Physical Chemistry, 1992 - ACS Publications
… The ESR spectrum for 1 -chloro-2-methylpentane is close to the disappearing component. … pentane at 77 K containing 1 vol % of (B) 1 -chloro-2-methylpentane and (C) 1 -chloro-4-…
Number of citations: 13 pubs.acs.org
D De Jouge, J Ceulemans - Bulletin des Sociétés Chimiques …, 1974 - Wiley Online Library
… A small negative dose effect appears to be present on the yield of 1-chloro-2-methylpentane too, but this effect is much less pronounced. No other dose effects are discernible, in …
Number of citations: 3 onlinelibrary.wiley.com
MR Sullivan, BC Gibb - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… In the complex between 1 and guest (±) 10, 1-chloro-2-methylpentane, the upfield region of the NMR spectrum showed well-defined signals and only the slightest trace amounts of …
Number of citations: 10 pubs.rsc.org
F Morishita, Y Terashima, M Ichise… - Journal of …, 1983 - academic.oup.com
The relationship between the retention index (RI) and the molecular structure of chlorinated alkanes is discussed. The RI of a straight-chain monochloride can be predicted by …
Number of citations: 15 academic.oup.com
ACS Arruda, BS Junkes, ÉS Souza… - … of Chemometrics: A …, 2008 - Wiley Online Library
SD ¼ 4.1). Finally, for 19 compounds the correlation between the experimental log p-value and that calculated using the IET method gave a value of r2 ¼ 0.9871, while the correlation …
GI Fray, R Robinson - Tetrahedron, 1962 - Elsevier
The incorporation of the first monomer unit in a growing chain of isotactic polypropylene affords an asymmetric carbon atom, and the orientation of subsequent monomer units has been …
Number of citations: 30 www.sciencedirect.com
Y Zhang, MA Busch, KW Busch - Applied Spectroscopy, 1992 - opg.optica.org
… 9 The 3.8-ttm emission was observed in the furnace plume when acetone, benzene, heptane, methanol, and toluene-as well as 1-chloro-2-methylpentane--were injected individually as …
Number of citations: 10 opg.optica.org
CL Yaws, PK Narasimhan, HH Lou, RW Pike - Chemical Engineering, 2005 - go.gale.com
The solubility of chlorinated compounds in water is very important. This importance will increase in the future in view of heath, safety and environmental considerations. Although such …
Number of citations: 7 go.gale.com
D De Jonge, J Ceulemans - Bulletin des Sociétés Chimiques …, 1975 - Wiley Online Library
A study was made of the radiolysis of 1‐chloropropane at 77 K and 300 K. The observed differences between the yields, extrapolated to zero absorbed dose, at these temperatures may …
Number of citations: 2 onlinelibrary.wiley.com

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